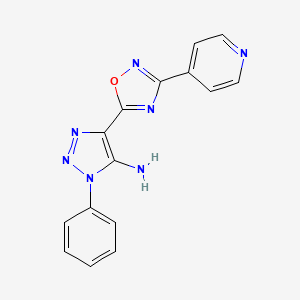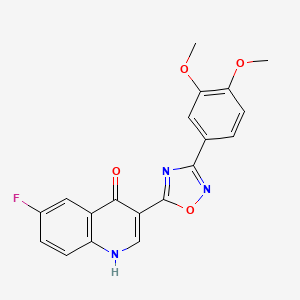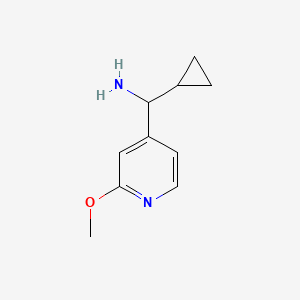![molecular formula C20H25N7O2 B3003701 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920414-43-3](/img/structure/B3003701.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives is a topic of interest due to their potential antimicrobial activities. In the first study, a series of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines. The synthesis pathway included the formation of a Schiff base by using 4-methoxybenzaldehyde and further conversion to Mannich base derivatives using morpholine or methyl piperazine as the amine component. This multi-step synthesis process resulted in compounds that exhibited good to moderate antimicrobial activities against test microorganisms .
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. In the second study, the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate in the presence of acetic acid led to the selective formation of 3-alkylamino-1-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones. Quantum-chemical calculations were employed to explain the observed reaction pathway, which is essential for understanding the energies of possible isomeric heterocyclization products. This insight into the molecular structure and the reaction pathway is vital for the design of new compounds with desired biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are complex and require careful analysis to ensure the formation of the desired products. In the first study, the synthesis of triazole derivatives involved multiple steps, including the formation of a Schiff base and subsequent Mannich base derivatives. The reactivity of the intermediates and the final products was influenced by the choice of primary amines and the use of 4-methoxybenzaldehyde . In the second study, the condensation reaction was guided by quantum-chemical calculations to achieve selectivity in the formation of triazolo[4,3-a]pyrimidin-5(1H)-ones, demonstrating the importance of computational methods in understanding and predicting chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized triazole derivatives are directly related to their antimicrobial efficacy. While the first study did not explicitly detail the physical properties of the synthesized compounds, their antimicrobial activities suggest that the compounds possess the necessary properties to interact with and inhibit the growth of microorganisms . The second study's use of quantum-chemical calculations to predict the outcome of chemical reactions also implies a deep understanding of the physical and chemical properties of the reactants and products, which is essential for the rational design of compounds with specific biological activities .
Mécanisme D'action
Target of Action
The compound, 1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . The primary target of this compound is Ubiquitin Specific Peptidase 28 (USP28) , a protein closely associated with the occurrence and development of various malignancies .
Mode of Action
The compound acts as a potent inhibitor of USP28 . It binds to the active site of USP28, inhibiting its function. This inhibition disrupts the normal cellular processes regulated by USP28, leading to potential therapeutic effects in the treatment of various malignancies .
Biochemical Pathways
By inhibiting USP28, the compound could potentially disrupt these pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
Compounds of the [1,2,3]triazolo[4,5-d]pyrimidine class are generally known for their high chemical stability, which could contribute to their bioavailability .
Result of Action
The inhibition of USP28 by this compound could lead to the disruption of normal cellular processes, such as cell cycle progression and DNA damage response. This disruption could potentially lead to cell cycle arrest and apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-14(2)11-17(28)25-7-9-26(10-8-25)19-18-20(22-13-21-19)27(24-23-18)15-5-4-6-16(12-15)29-3/h4-6,12-14H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUCLFZRKDVZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B3003623.png)
![(E)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-[(3S)-3-hydroxypyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B3003624.png)


![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B3003629.png)


![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)


